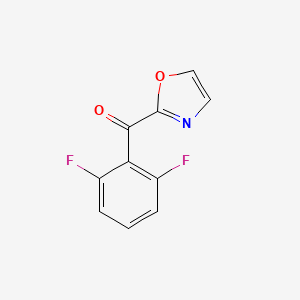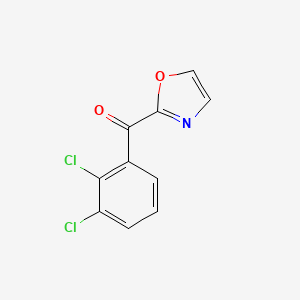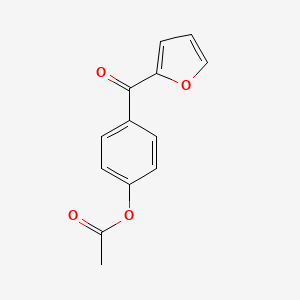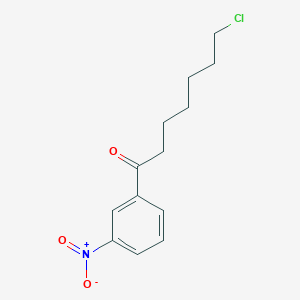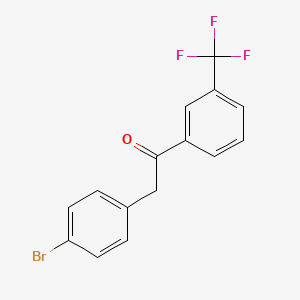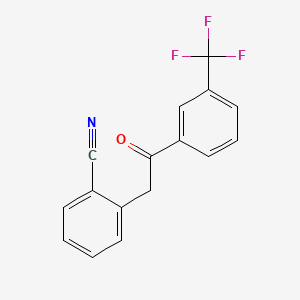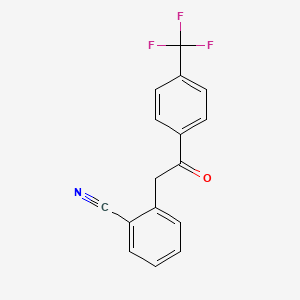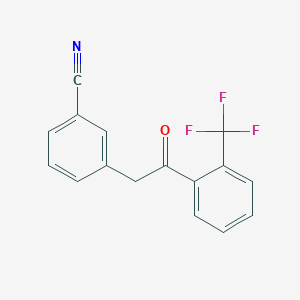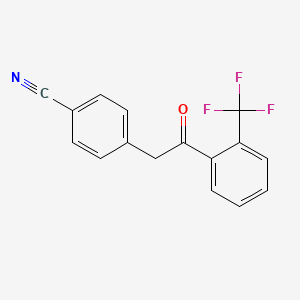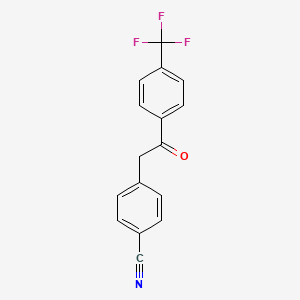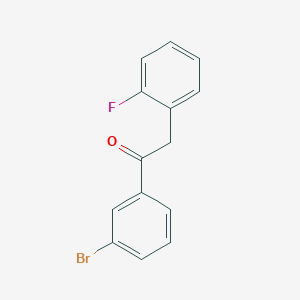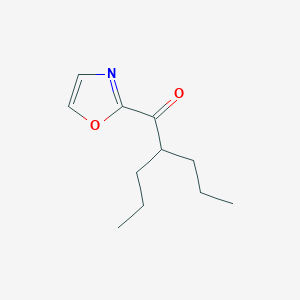
2-(2-Propylvaleryl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-Propylvaleryl)oxazole” is a chemical compound with the molecular formula C11H17NO2 . It is a type of oxazole, a class of compounds that play a very essential role in the area of medicinal chemistry .
Synthesis Analysis
Oxazole compounds, including “2-(2-Propylvaleryl)oxazole”, can be synthesized using various methods. One of the most appropriate strategies to prepare oxazole-based medicinal compounds is the van Leusen reaction, based on tosylmethylisocyanides (TosMICs) .Molecular Structure Analysis
The oxazole ring, with one nitrogen atom and one oxygen atom, is widely displayed in natural products and synthetic molecules . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond .Chemical Reactions Analysis
Oxazole compounds, including “2-(2-Propylvaleryl)oxazole”, can undergo various chemical reactions. For instance, the van Leusen reaction, based on TosMICs, is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .Applications De Recherche Scientifique
Coordination Chemistry and Synthesis
- Coordination Chemistry of Oxazolines: Oxazolines, including 2-oxazolines (closely related to 2-(2-Propylvaleryl)oxazole), are widely used as chiral auxiliaries in transition metal-catalyzed asymmetric syntheses. They exhibit versatility in ligand design, straightforward synthesis, and modifiable chiral centers (Gómez, Muller, & Rocamora, 1999).
- Synthesis of Oxazole Derivatives: A method for synthesizing oxazole derivatives, such as 2-(hetero)aryl-5-(trimethylsilylethynyl)oxazoles, involves using bis(trimethylsilyl)acetylene and acrylic acid derivatives. This demonstrates the chemical versatility of oxazoles in creating functionalizable compounds (Pankova, Stukalov, & Kuznetsov, 2015).
Biological Activities
- Oxazole-Based Anticancer Agents: Oxazoles have been recognized for their ability to interact with various enzymes and receptors due to their structural diversity, making them significant in anticancer research. The development of new oxazole-based drugs for cancer treatment is an active area of study (Chiacchio et al., 2020).
- Therapeutic Potentials of Oxazoles: Oxazoles have a wide spectrum of biological activities, including therapeutic applications in medicinal chemistry. They are used as intermediates for synthesizing new chemical entities with medical applications (Kakkar & Narasimhan, 2019).
- Transition-Metal-Free Synthesis in Drug Discovery: Oxazoles play a central role in drug discovery due to their diverse biological functions. Metal-free methods for synthesizing oxazoles are emerging as important alternatives to transition-metal-catalyzed reactions, highlighting their significance in pharmaceutical research (Ibrar et al., 2016).
Other Applications
Corrosion Inhibition
Certain oxazole derivatives, such as 2-butyl-hexahydropyrrolo[1,2-b][1,2]oxazole, have been studied for their effectiveness in inhibiting corrosion of mild steel, indicating their potential in material science and industrial applications (Moretti, Guidi, & Fabris, 2013).
PPAR-alpha/gamma Dual Agonists
Oxazole-arylpropionic acid derivatives have been effective as peroxisome proliferator-activated receptor-α/γ dual agonists, indicating their potential use in treating metabolic syndromes such as Type 2 diabetes (Expert Opinion on Therapeutic Patents, 2004).
Safety And Hazards
Orientations Futures
Oxazole-based molecules, including “2-(2-Propylvaleryl)oxazole”, have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives . The important information presented in the retrieved papers will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .
Propriétés
IUPAC Name |
1-(1,3-oxazol-2-yl)-2-propylpentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-3-5-9(6-4-2)10(13)11-12-7-8-14-11/h7-9H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOKYMZQUXDWIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)C1=NC=CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642063 |
Source


|
| Record name | 1-(1,3-Oxazol-2-yl)-2-propylpentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Propylvaleryl)oxazole | |
CAS RN |
898759-38-1 |
Source


|
| Record name | 1-(2-Oxazolyl)-2-propyl-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,3-Oxazol-2-yl)-2-propylpentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

